3-(2-oxo-1,3-benzoxazol-3-yl)-N-phenylpropanamide
Overview
Description
3-(2-oxo-1,3-benzoxazol-3-yl)-N-phenylpropanamide, also known as BZP, is a synthetic compound that belongs to the class of benzoxazoles. BZP has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
Electrooxidative Cyclization
- Research by Okimoto et al. (2012) explored electrooxidative cyclization methods, which could be relevant for compounds similar to 3-(2-oxo-1,3-benzoxazol-3-yl)-N-phenylpropanamide. They synthesized novel 2-aryl-1,3-oxazinane and 2-aryl-1,3-oxazolidine derivatives, indicating potential synthetic pathways that could be applied to benzoxazole derivatives (Okimoto et al., 2012).
Synthesis and Biological Properties
- Gülcan et al. (2003) reported on the synthesis of new benzoxazole derivatives, including compounds similar to 3-(2-oxo-1,3-benzoxazol-3-yl)-N-phenylpropanamide. Their study highlighted the analgesic and anti-inflammatory properties of these derivatives, which suggests potential therapeutic applications (Gülcan et al., 2003).
Synthesis and Oxidation Studies
- Levai et al. (2002) conducted studies on the synthesis and dimethyldioxirane oxidation of tetrahydrobenzofurans. Their work provides insights into the oxidation processes of benzoxazole derivatives and could offer a basis for further research on similar compounds (Levai et al., 2002).
Structural Analysis and Biological Activity
- Patel and Dhameliya (2010) synthesized and analyzed the structure of benzoxazole derivatives, investigating their antibacterial and antifungal activities. This research could guide the application of 3-(2-oxo-1,3-benzoxazol-3-yl)-N-phenylpropanamide in developing antimicrobial agents (Patel & Dhameliya, 2010).
Spectral and Chemical Analysis
- Demir et al. (2016) synthesized and characterized a compound similar to 3-(2-oxo-1,3-benzoxazol-3-yl)-N-phenylpropanamide, providing detailed spectral and chemical analysis. This research contributes to the understanding of the chemical properties of such compounds (Demir et al., 2016).
Chemoselective Reactions and Synthesis
- Hajji et al. (2002) studied the chemoselective reactions of compounds similar to 3-(2-oxo-1,3-benzoxazol-3-yl)-N-phenylpropanamide, leading to the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines. Their research contributes to the understanding of the reactivity and potential synthetic applications of benzoxazole derivatives (Hajji et al., 2002).
Mechanism of Action
properties
IUPAC Name |
3-(2-oxo-1,3-benzoxazol-3-yl)-N-phenylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-15(17-12-6-2-1-3-7-12)10-11-18-13-8-4-5-9-14(13)21-16(18)20/h1-9H,10-11H2,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGHQEKVXISSCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-oxo-1,3-benzoxazol-3-yl)-N-phenylpropanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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